N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS No.: 830352-30-2
Cat. No.: VC6736115
Molecular Formula: C14H12BrNO4
Molecular Weight: 338.157
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 830352-30-2 |
|---|---|
| Molecular Formula | C14H12BrNO4 |
| Molecular Weight | 338.157 |
| IUPAC Name | 6-bromo-8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide |
| Standard InChI | InChI=1S/C14H12BrNO4/c1-3-4-16-13(17)10-6-8-5-9(15)7-11(19-2)12(8)20-14(10)18/h3,5-7H,1,4H2,2H3,(H,16,17) |
| Standard InChI Key | KCUMEYAIDXMSOG-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC=C |
Introduction
N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the coumarin derivative class. Coumarins are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is particularly distinguished by the presence of bromine, methoxy, and allyl functional groups, which enhance its chemical reactivity and biological potential.
Synthesis Methods
The synthesis of N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves three main steps:
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Bromination:
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The precursor, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 6-position.
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Amidation:
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The brominated intermediate reacts with allylamine, facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC), to form the amide bond.
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Purification:
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Techniques such as recrystallization or column chromatography are employed to achieve high-purity products.
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Chemical Reactivity
N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits notable chemical reactivity due to its functional groups:
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Substitution Reactions:
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The bromine atom can be replaced by nucleophiles like amines or thiols.
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Oxidation/Reduction:
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The allyl group can undergo transformations such as oxidation to form epoxides or reduction to saturated derivatives.
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Hydrolysis:
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The amide bond can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid and allylamine.
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Biological Activities
Coumarin derivatives, including this compound, are widely studied for their pharmacological properties:
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Antimicrobial Activity:
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Coumarins are known to inhibit bacterial DNA gyrase, making them potential candidates for antibacterial agents.
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Anti-inflammatory Properties:
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Substituted coumarins exhibit inhibition of inflammatory pathways, suggesting therapeutic potential in chronic inflammation.
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Anticancer Potential:
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Molecular docking studies show that coumarins can interact with cancer-related enzymes and proteins, indicating possible antiproliferative effects.
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Enzyme Inhibition:
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This compound has been explored as a potential inhibitor of enzymes like pancreatic lipase, relevant in obesity treatment.
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Applications
| Field | Applications |
|---|---|
| Medicinal Chemistry | Investigated for enzyme inhibition and potential therapeutic uses in obesity and cancer treatment. |
| Pharmacology | Explored for antimicrobial and anti-inflammatory activities. |
| Molecular Docking | Used in computational studies to predict interactions with biological targets. |
| Industrial Chemistry | Intermediate for synthesizing other bioactive molecules. |
Comparison with Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 6-bromo-8-methoxy-coumarin | Lacks an allyl group at the amide functionality. |
| N-(propyl)-6-bromo-coumarin | Substitutes allyl with a propyl group, altering reactivity and properties. |
| N-(4-bromophenyl)-coumarin derivative | Contains a phenyl group instead of methoxy and allyl groups. |
The unique combination of bromine, methoxy, and allyl groups in N-allyl-6-bromo-8-methoxy-coumarin enhances its versatility in medicinal chemistry applications compared to its analogs.
Research Directions
Future research could focus on:
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Optimizing synthetic pathways for higher yields and purity.
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Investigating detailed mechanisms of biological activity through experimental and computational studies.
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Developing derivatives with enhanced pharmacokinetic profiles for clinical applications.
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Exploring its role as a precursor in synthesizing novel heterocyclic compounds.
This detailed analysis highlights the significance of N-allyl-6-bromo-8-methoxy-coumarin in both fundamental research and applied sciences due to its unique chemical structure and diverse biological activities.
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